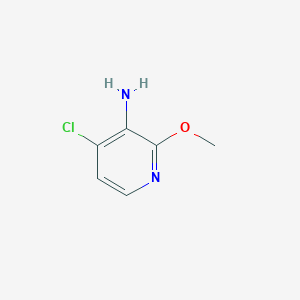
2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene
Vue d'ensemble
Description
2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, which is further connected to a propene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation or potassium permanganate for dihydroxylation.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
2-Chloro-3-(4-methoxyphenyl)-1-propene: Lacks the fluoro group, which may result in different chemical and biological properties.
3-(3-Fluoro-4-methoxyphenyl)-1-propene:
2-Chloro-3-(3-fluoro-phenyl)-1-propene: Lacks the methoxy group, which can alter its solubility and interaction with biological targets.
Uniqueness: The combination of chloro, fluoro, and methoxy groups in 2-Chloro-3-(3-fluoro-4-methoxyphenyl)-1-propene provides a unique set of chemical properties, making it a versatile compound for various applications. The presence of these functional groups can enhance its reactivity and selectivity in chemical reactions and biological interactions.
Propriétés
IUPAC Name |
4-(2-chloroprop-2-enyl)-2-fluoro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-7(11)5-8-3-4-10(13-2)9(12)6-8/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJQBEAMSCXWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)












